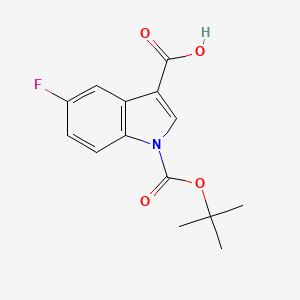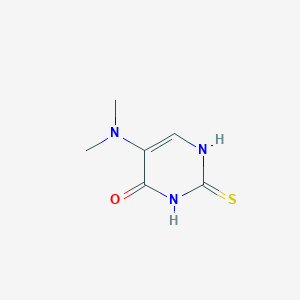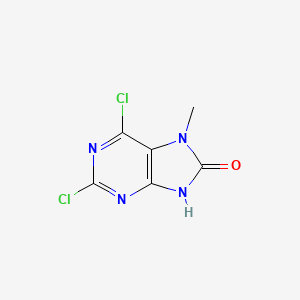![molecular formula C11H6Cl2N2 B13117615 4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
4,8-Dichloropyrrolo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of chlorine atoms at positions 4 and 8 of the pyrroloquinoxaline ring enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-1,5-diketones with o-phenylenediamine, followed by dehydrogenation using manganese dioxide . Another approach includes the intramolecular cyclization of functionalized pyrroles under the influence of various catalysts such as boron trifluoride etherate .
Industrial Production Methods
Industrial production methods for this compound often employ multicomponent reactions and green chemistry principles to enhance yield and reduce environmental impact. The use of transition-metal-free conditions and eco-friendly solvents like dimethyl sulfoxide has been explored to achieve efficient synthesis .
化学反応の分析
Types of Reactions
4,8-Dichloropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into dihydropyrroloquinoxalines.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for dehydrogenation and reducing agents for hydrogenation reactions. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit enhanced biological activities .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 4,8-Dichloropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as protein kinases, which play crucial roles in cell signaling pathways. The compound’s ability to bind to these targets can disrupt cellular processes, leading to its biological effects .
類似化合物との比較
Similar Compounds
- 4,7-Dichloropyrrolo[1,2-a]quinoxaline
- 4,5-Dihydropyrrolo[1,2-a]quinoxaline
- 6,9-Dimethoxypyrrolo[1,2-a]quinoxaline
Uniqueness
4,8-Dichloropyrrolo[1,2-a]quinoxaline is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C11H6Cl2N2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC名 |
4,8-dichloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6Cl2N2/c12-7-3-4-8-10(6-7)15-5-1-2-9(15)11(13)14-8/h1-6H |
InChIキー |
ZEGUHRWWZOMQGV-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)C(=NC3=C2C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)




